molecular formula C22H34N4S2 B084764 N,N'-bis[2-[cyclohexa-1,4-dien-1-yl(ethyl)amino]ethyl]ethanedithioamide CAS No. 14118-02-6

N,N'-bis[2-[cyclohexa-1,4-dien-1-yl(ethyl)amino]ethyl]ethanedithioamide

Cat. No.: B084764
CAS No.: 14118-02-6
M. Wt: 418.7 g/mol
InChI Key: QLHIIBDEEMJKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OXAMIDE, N,N’-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO- is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OXAMIDE, N,N’-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO- typically involves the reaction of oxamide with N-ethyl-m-toluidine and dithio reagents under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

OXAMIDE, N,N’-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

OXAMIDE, N,N’-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which OXAMIDE, N,N’-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-hydroxyethyl)oxamide: A related compound with similar structural features but different functional groups.

    Oxamide: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.

    Dithiooxamide: Another related compound with dithio groups, used in various chemical applications.

Uniqueness

OXAMIDE, N,N’-BIS(2-(N-ETHYL-m-TOLUIDINO)ETHYL)DITHIO- is unique due to its combination of oxamide and dithio groups, which confer distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

14118-02-6

Molecular Formula

C22H34N4S2

Molecular Weight

418.7 g/mol

IUPAC Name

N,N'-bis[2-[cyclohexa-1,4-dien-1-yl(ethyl)amino]ethyl]ethanedithioamide

InChI

InChI=1S/C22H34N4S2/c1-3-25(19-11-7-5-8-12-19)17-15-23-21(27)22(28)24-16-18-26(4-2)20-13-9-6-10-14-20/h5-7,9,12,14H,3-4,8,10-11,13,15-18H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

QLHIIBDEEMJKLA-UHFFFAOYSA-N

Isomeric SMILES

CCN(CCN=C(C(=NCCN(CC)C1=CCC=CC1)S)S)C2=CCC=CC2

SMILES

CCN(CCNC(=S)C(=S)NCCN(CC)C1=CCC=CC1)C2=CCC=CC2

Canonical SMILES

CCN(CCNC(=S)C(=S)NCCN(CC)C1=CCC=CC1)C2=CCC=CC2

14118-02-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.